molecular formula C20H14FN3O3 B2741312 2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione CAS No. 2097937-36-3

2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione

Cat. No. B2741312
CAS RN: 2097937-36-3
M. Wt: 363.348
InChI Key: LJODGKNQNIHGLF-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . It has a molecular formula of C20H14FN3O3 and a molecular weight of 363.348.


Synthesis Analysis

The compound was synthesized and characterized by FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR, ESI-MS, and single-crystal XRD analysis . The reaction mixture was filtered, the solvent was removed, and the residue was purified by chromatography on a silica column .


Molecular Structure Analysis

The geometrical structure of the molecule was analyzed . The compound has a low energy gap that suggests the chemical reactivity of the title compound .


Chemical Reactions Analysis

Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of the compound . The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H14FN3O3 and a molecular weight of 363.348. Computational and experimental UV-spectral analyses were performed to attain the bandgap associated with electronic transitions .

Scientific Research Applications

properties

IUPAC Name

2-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3/c21-14-7-5-13(6-8-14)17-9-10-18(23-22-17)27-12-11-24-19(25)15-3-1-2-4-16(15)20(24)26/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJODGKNQNIHGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione

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